SEGETALIN A
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Overview
Description
Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] is a cyclic dipeptide, also known as a 2,5-diketopiperazine. Cyclic dipeptides are the smallest cyclic peptides, formed by the cyclization of dipeptides. These compounds are widely present in nature and exhibit a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEGETALIN A typically involves the cyclization of the corresponding linear dipeptide. The process can be carried out under various conditions, including thermal cyclization, enzymatic cyclization, or chemical cyclization using coupling reagents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of cyclic dipeptides like this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is particularly advantageous for producing cyclic dipeptides due to its efficiency and ability to automate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of SEGETALIN A include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of SEGETALIN A involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to form hydrogen bonds and interact with proteins and other biomolecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SEGETALIN A include other cyclic dipeptides such as:
- Cyclo(Gly-Phe)
- Cyclo(Trp-Tyr)
- Cyclo(Trp-Trp)
Uniqueness
Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] is unique due to its specific amino acid sequence, which imparts distinct biological and pharmacological properties. The presence of tryptophan, for example, may enhance its antioxidant activity, while the proline residue contributes to its structural rigidity and stability .
Properties
IUPAC Name |
12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUZOKYOUUCVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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